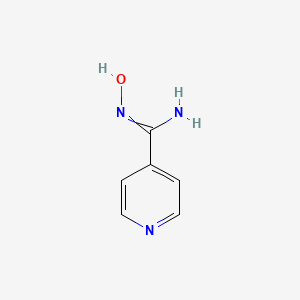
N-Hydroxyisonicotinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxyisonicotinimidamide: is an organic compound with the molecular formula C6H7N3O . It is also known by its IUPAC name, N-hydroxy-4-pyridinecarboximidamide . This compound is characterized by its white to yellow powder or crystalline form and is primarily used in various chemical and biological research applications .
Mechanism of Action
Target of Action
N-Hydroxyisonicotinimidamide is a derivative of nicotinamide, also known as Vitamin B3 . The primary targets of nicotinamide and its derivatives are the enzymes involved in the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are crucial for cellular energy metabolism .
Mode of Action
It is known that nicotinamide and its derivatives interact with their targets by inhibiting mycolic acid synthesis, which interferes with cell wall synthesis, thereby producing a bactericidal effect . They also disrupt DNA, lipid, carbohydrate, and NAD synthesis and/or metabolism .
Biochemical Pathways
This compound, like other components of Vitamin B3, is a precursor to the nicotinamide-derived redox cofactor, NAD, its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules are collectively referred to as NAD(P)(H) and play a pivotal role in cellular energy metabolism .
Pharmacokinetics
It is known that nicotinamide is absorbed almost completely in the small intestine after ingestion . It is stored as NAD in the liver and excretion occurs via the kidneys
Result of Action
The result of this compound’s action is the modulation of cellular energy metabolism through its role in the synthesis of NAD and NADP. This can have wide-ranging effects on cellular function, as these molecules are involved in numerous biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis from Isonicotinic Acid: One common method involves the reaction of isonicotinic acid with hydroxylamine under acidic conditions to form N-hydroxyisonicotinimidamide. The reaction typically requires a solvent such as ethanol and a catalyst like sulfuric acid.
Alternative Synthesis: Another method involves the reduction of 4-nitropyridine to 4-aminopyridine, followed by the reaction with hydroxylamine to yield this compound.
Industrial Production Methods: : Industrial production of this compound often involves large-scale synthesis using the above methods, with optimization for yield and purity. The process typically includes steps for purification, such as recrystallization from solvents like N-methylpyrrolidone and clarification with activated charcoal .
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-hydroxyisonicotinimidamide can undergo oxidation reactions to form various oxides.
Reduction: It can be reduced to form isonicotinamide derivatives.
Substitution: The compound can participate in substitution reactions, particularly with halogens and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of isonicotinamide.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
Chelating Agent: N-hydroxyisonicotinimidamide is used as a chelating agent for metal ions, particularly copper ions, forming stable complexes for metal extraction and purification.
Biology
Enzyme Inhibition: It is studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine
Antimicrobial Properties: The compound has shown promise in antimicrobial research, particularly against bacterial strains.
Industry
Comparison with Similar Compounds
Similar Compounds
Isonicotinamide: Similar in structure but lacks the hydroxyl group, making it less effective as a chelating agent.
N-hydroxybenzimidamide: Similar functional groups but different aromatic ring, leading to different reactivity and applications.
N-hydroxyisonicotinic acid: Contains a carboxylic acid group instead of an imidamide group, affecting its solubility and reactivity.
Uniqueness: : N-hydroxyisonicotinimidamide’s unique combination of a hydroxyl group and an imidamide group attached to a pyridine ring gives it distinct chelating and inhibitory properties, making it valuable in both chemical and biological research .
Properties
CAS No. |
1217430-16-4 |
|---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
N'-hydroxypyridine-4-carboximidamide |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-1-3-8-4-2-5/h1-4,10H,(H2,7,9) |
InChI Key |
ZUUATXHRJFHSGO-UHFFFAOYSA-N |
SMILES |
C1=CN=CC=C1C(=NO)N |
Isomeric SMILES |
C1=CN=CC=C1/C(=N\O)/N |
Canonical SMILES |
C1=CN=CC=C1C(=NO)N |
solubility |
>20.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















